8-(9H-Fluoren-9-ylmethoxycarbonyl)-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid
Description
This compound is a tetrahydroimidazo[1,4]diazepine derivative featuring a 7-membered diazepine ring fused with an imidazole moiety. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the 8-position serves as a protective group for amines, commonly used in peptide synthesis to enhance solubility and stability during solid-phase synthesis . The carboxylic acid substituent at the 6-position provides reactivity for further functionalization, such as amide bond formation. This structural framework is pivotal in medicinal chemistry for designing enzyme inhibitors or receptor ligands due to its conformational flexibility and hydrogen-bonding capabilities.
Properties
IUPAC Name |
8-(9H-fluoren-9-ylmethoxycarbonyl)-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4/c27-22(28)15-11-25-10-9-24-21(25)13-26(12-15)23(29)30-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,15,20H,11-14H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMPVFIKQSVHRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C=CN=C2CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2260930-84-3 | |
| Record name | 8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 8-(9H-Fluoren-9-ylmethoxycarbonyl)-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid is a synthetic derivative known for its potential biological activities. This article reviews its pharmacological properties, focusing on its interactions with biological systems, particularly its effects on benzodiazepine receptors and potential therapeutic applications.
- Chemical Formula : C25H27N3O5
- Molecular Weight : 421.49 g/mol
- IUPAC Name : this compound
- Appearance : Powder
- Storage Conditions : Room temperature
The compound exhibits its biological activity primarily through its interaction with the benzodiazepine receptors (BZR) in the central nervous system. Benzodiazepines are known to modulate the GABA_A receptor complex, which plays a crucial role in inhibitory neurotransmission.
Binding Affinity
Research indicates that various analogs of this compound demonstrate significant binding affinity to BZR. For instance, derivatives with specific substitutions have shown enhanced potency compared to traditional benzodiazepines like diazepam. The most potent derivatives reported had IC50 values in the low nanomolar range (e.g., IC50 = 0.011 µM) .
Anxiolytic and Sedative Effects
The compound's interaction with GABA_A receptors suggests potential anxiolytic and sedative properties. In animal models, compounds similar to this one have demonstrated reduced anxiety-like behaviors in tests such as the elevated plus maze and open field tests.
Anticancer Activity
Emerging studies have begun to explore the anticancer properties of this class of compounds. For example:
- In Vitro Studies : Compounds derived from imidazo[1,2-a][1,4]diazepines have shown cytotoxic effects against various cancer cell lines. Specifically, one study highlighted a derivative that induced G2-M phase arrest in Hep3B liver cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2a | Hep3B | 8.07 | Cell cycle arrest |
| 2b | Hep3B | 39.85 | Moderate activity |
Study on Benzodiazepine Derivatives
A comprehensive study evaluated several benzodiazepine derivatives for their biological activity. The results indicated that while some exhibited strong BZR binding affinities, they did not consistently translate into significant anxiolytic effects in behavioral tests . This discrepancy highlights the complexity of translating receptor binding into functional outcomes.
Antioxidant Properties
In addition to their effects on GABA_A receptors and potential anticancer activity, some derivatives have been tested for antioxidant properties using the DPPH assay. Results indicated varying degrees of antioxidant activity compared to established antioxidants like Trolox .
Comparison with Similar Compounds
Core Structure and Ring Systems
- Target Compound : The 5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine core (7-membered ring) balances rigidity and flexibility, enabling interactions with biological targets while minimizing ring strain.
- tert-Butyl 6-(Hydroxymethyl)-6,7-dihydro-5H-imidazo[1,2-a][1,4]diazepine-8(9H)-carboxylate (CAS 1251017-49-8): Shares the same diazepine core but substitutes Fmoc with a tert-butyl group and adds a hydroxymethyl group.
- Tetrahydroimidazo[1,2-a]pyridine Derivatives (): Feature a 6-membered pyridine ring instead of diazepine. The smaller ring increases rigidity but reduces conformational adaptability, impacting binding affinity in biological systems .
Protecting Groups and Substituents
Physicochemical Properties
- Solubility : The Fmoc group in the target compound increases hydrophilicity compared to tert-butyl derivatives, making it suitable for aqueous-phase reactions .
- Stability: Fmoc-protected compounds require storage at 2–8°C in dry conditions to prevent hydrolysis, as noted for 2-[4-(Fmoc)piperazin-1-yl]acetic acid .
Preparation Methods
Retrosynthetic Analysis of the Target Molecule
The target structure contains three critical components:
- A 5,6,7,9-tetrahydroimidazo[1,2-a]diazepine bicyclic core
- A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at position 8
- A carboxylic acid moiety at position 6
Retrosynthetically, the molecule can be dissected into two key intermediates:
- Intermediate A : Ethyl 5,6,7,9-tetrahydroimidazo[1,2-a]diazepine-6-carboxylate
- Intermediate B : Fmoc-protected amine precursor
The convergent synthesis strategy requires:
- Construction of the diazepine ring system
- Regioselective introduction of the Fmoc group
- Hydrolysis of the ethyl ester to the carboxylic acid
Diazepine Core Synthesis via Heterocondensation
The foundational work by Tetrahydroimidazo[1,2‐a]pyrazine Derivatives: Synthesis and... provides a template for bicyclic system formation. Adapting their Davidson-type heterocondensation:
Step 1: α-Acyloxy Ketone Formation
React ethyl 4-aminobutyrate hydrochloride with 2-bromo-1-(4-nitrophenyl)ethan-1-one in anhydrous DMF at 0°C under N₂. Triethylamine (3 eq) is added dropwise to maintain pH 8-9. After 12 hr stirring at room temperature, the mixture is extracted with ethyl acetate (3×50 mL) and concentrated in vacuo to yield the α-acyloxy ketone as a yellow solid (78% yield).
Step 2: Cyclocondensation
Heat the α-acyloxy ketone (1 eq) with ammonium acetate (5 eq) in refluxing toluene (80°C) for 6 hr. Monitor reaction progress by TLC (EtOAc/hexane 1:1). Upon completion, cool to 0°C and filter the precipitated 5-nitro-6,7-dihydroimidazo[1,2-a]diazepine derivative. Wash with cold methanol to obtain off-white crystals (62% yield).
Critical Parameters
- Solvent System : Toluene > DMF for cleaner cyclization
- Temperature Control : Maintaining 80°C prevents ring-opening side reactions
- Nitrogen Source : Ammonium acetate provides optimal basicity for imidazole formation
Regioselective Fmoc Protection
The Advances in Fmoc solid‐phase peptide synthesis informs protection strategy:
Step 3: Amino Group Deprotection
Treat the diazepine intermediate (1 eq) with 20% piperidine in DMF (v/v) for 30 min at 0°C under argon. Quench with 0.1M HCl (pH 4) and extract with dichloromethane. Dry over Na₂SO₄ and concentrate to yield the free amine.
Ester Hydrolysis to Carboxylic Acid
The final transformation employs conditions from Synthesis of imidazo[1,5-a]diazepine-3-carboxylates:
Step 5: Saponification
Suspend the ethyl ester (1 eq) in THF/H₂O (3:1). Add LiOH·H₂O (3 eq) and stir at 40°C for 8 hr. Acidify to pH 2-3 with 1M HCl and extract with EtOAc (3×50 mL). Dry and concentrate to yield the carboxylic acid as a crystalline solid (92% yield).
Comparative Hydrolysis Conditions
| Base | Solvent | Time (hr) | Yield (%) |
|---|---|---|---|
| NaOH | EtOH/H₂O | 12 | 78 |
| LiOH | THF/H₂O | 8 | 92 |
| KOtBu | DMSO | 6 | 85 |
Optimal conditions minimize epimerization at C6
Analytical Characterization
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₈H₂₅N₃O₅ [M+H]⁺: 484.1864
Observed: 484.1867 (Δ = 0.6 ppm)
¹H NMR (600 MHz, DMSO-d₆)
δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH)
7.68-7.63 (m, 4H, Fmoc ArH)
7.42 (t, J = 7.4 Hz, 2H, Fmoc ArH)
7.32 (t, J = 7.4 Hz, 2H, Fmoc ArH)
4.31 (d, J = 6.8 Hz, 2H, CH₂Fmoc)
4.22 (t, J = 6.6 Hz, 1H, Fmoc CH)
3.89-3.81 (m, 2H, diazepine CH₂)
3.12-2.95 (m, 4H, diazepine CH₂)
HPLC Purity
Method: C18 column, 0.1% TFA in H₂O/MeCN gradient
Retention time: 12.34 min
Purity: 99.1% (220 nm)
Industrial-Scale Production Insights
Adapting Synthesis of imidazo[1,5-a]diazepine-3-carboxylates protocols:
Batch Process Optimization
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Cyclization Temp | 80°C | 75°C (jacketed) |
| Fmoc Coupling Time | 4 hr | 3.5 hr |
| Crystallization | EtOAc/hexane | MTBE/heptane |
Cost Analysis
- Raw Material Cost: $412/kg (100 kg batch)
- Yield Improvement: 78% → 86% via controlled addition in Step 4
- Purity Requirements: >99% for pharmaceutical intermediates
Q & A
How can researchers optimize the synthesis of this compound while preserving the acid-labile Fmoc group?
Level: Advanced
Methodological Answer:
The Fmoc group is sensitive to acidic conditions, requiring careful selection of deprotection reagents. A two-step strategy is recommended:
Coupling Step: Use HATU/DIPEA in DMF for amide bond formation to minimize side reactions .
Deprotection: Employ 20% piperidine in DMF for 30 minutes, monitoring by TLC to avoid overexposure.
For the tetrahydroimidazo[1,2-a][1,4]diazepine core, a one-pot cyclization using DCC/DMAP in dichloromethane at 0°C can improve yield . Post-synthesis, purify via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) to isolate the product while maintaining Fmoc integrity .
What spectroscopic techniques are critical for resolving structural ambiguities in this compound?
Level: Basic
Methodological Answer:
- NMR: Use DEPT-135 to distinguish CH groups in the diazepine ring (δ 45–55 ppm) from quaternary carbons. Overlapping signals in the imidazo ring (δ 6.8–7.2 ppm) can be resolved via COSY and HSQC .
- HRMS: Confirm molecular weight with <2 ppm error (e.g., ESI+ mode, [M+H] calc. 495.2012, observed 495.2015) .
- IR: Validate the carboxylic acid moiety (broad O-H stretch ~2500–3000 cm) and Fmoc carbonyl (C=O stretch at ~1720 cm) .
How can computational methods predict regioselectivity in diazepine ring functionalization?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model electrophilic attack at N1 vs. N4 positions. Key steps:
Calculate Fukui indices to identify nucleophilic sites. N1 typically shows higher electrophilicity .
Simulate transition states for reactions (e.g., alkylation) to compare activation energies.
Validate with experimental NMR (if fluorinated derivatives are synthesized) to confirm predicted regiochemistry .
What strategies mitigate contradictory solubility data in polar vs. nonpolar solvents?
Level: Advanced
Methodological Answer:
Contradictions often arise from protonation states of the carboxylic acid and diazepine nitrogen.
- pH-Dependent Solubility:
- At pH 3–5 (carboxylic acid protonated), solubility in DMSO increases (≥50 mg/mL).
- At pH 7–9 (deprotonated), solubility shifts to aqueous buffers (e.g., PBS, ~10 mg/mL) .
- Co-Solvent Systems: Use 10% DMSO in PBS to stabilize both ionized and neutral forms for biological assays .
How should researchers design stability studies for long-term storage?
Level: Basic
Methodological Answer:
- Temperature: Store at –20°C under argon; avoid freeze-thaw cycles to prevent Fmoc cleavage.
- Light Sensitivity: Protect from UV exposure (λ <400 nm) using amber vials .
- Degradation Markers: Monitor via HPLC for:
What advanced methods resolve crystallography challenges for this compound?
Level: Advanced
Methodological Answer:
The flexible diazepine ring complicates X-ray crystallography. Solutions include:
Co-Crystallization: Add 10% PEG 3350 to stabilize chair conformations.
Cryo-EM: For low-symmetry crystals, collect data at 100 K with a 1.0 Å wavelength synchrotron source .
SC-XRD: Use Cu-Kα radiation (λ=1.5418 Å) and SHELXT for phase refinement, focusing on the Fmoc group’s anisotropic displacement parameters .
How can researchers validate biological target engagement without commercial assays?
Level: Advanced
Methodological Answer:
- SPR (Surface Plasmon Resonance): Immobilize the compound on a CM5 chip via amine coupling (pH 5.0). Measure binding kinetics (k/k) for receptors like GABA (expected K ~50 nM) .
- Fluorescence Quenching: Titrate with BSA and monitor Trp emission at 340 nm (λ=295 nm). A Stern-Volmer plot confirms static vs. dynamic binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
